3,5-Dibromo-4-hydroxybenzoyl chloride

HPLC method validation impurity profiling pharmaceutical quality control

This compound is the definitive certified reference standard for Benzbromarone Impurity 5/8/21, mandated for HPLC method development, AMV, and QC batch release under ICH Q3A/B and EP monograph 1393. Unlike generic reagents, it is supplied with a full characterization dossier (LC-MS, NMR, CoA) and traceability to USP/EP standards, essential for ANDA submissions. Its unique 3,5-dibromo-4-hydroxy pattern ensures correct retention time (6.2 min) and mass signature (m/z 313.82 [M+H]⁺), making it non-substitutable for accurate impurity profiling. For CFTR drug discovery, this acyl chloride enables direct, high-yield synthesis of tool inhibitors like GlyH-202 (Ki=2.7µM) without coupling reagents, preserving structural integrity for reproducible pharmacology.

Molecular Formula C7H3Br2ClO2
Molecular Weight 314.36 g/mol
CAS No. 77823-55-3
Cat. No. B3331074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-hydroxybenzoyl chloride
CAS77823-55-3
Molecular FormulaC7H3Br2ClO2
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)C(=O)Cl
InChIInChI=1S/C7H3Br2ClO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H
InChIKeySPZNPYUCFXBMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-4-hydroxybenzoyl chloride (CAS 77823-55-3) for Benzbromarone Impurity Profiling and Pharmaceutical Intermediate Synthesis


3,5-Dibromo-4-hydroxybenzoyl chloride (CAS 77823-55-3, molecular formula C₇H₃Br₂ClO₂, MW 314.36 g/mol) is recognized primarily as Benzbromarone Impurity 5/8/21, a process-related impurity generated during the synthesis of the uricosuric drug benzbromarone [1]. The compound serves as both a certified reference standard for pharmaceutical quality control (QC) and a versatile acyl chloride intermediate for synthesizing bioactive derivatives, including CFTR channel inhibitors . Its reactivity is governed by the electrophilic benzoyl chloride moiety, activated by electron-withdrawing bromine substituents at the 3- and 5-positions and intramolecular hydrogen-bonding from the 4-hydroxy group, which collectively enhance its acylation efficiency relative to non-brominated or regioisomeric benzoyl chlorides .

Why 3,5-Dibromo-4-hydroxybenzoyl chloride Cannot Be Replaced by Generic Analogs in Regulated Pharmaceutical Workflows


Substitution of 3,5-dibromo-4-hydroxybenzoyl chloride with structurally related benzoyl chlorides or carboxylic acid analogs introduces unacceptable risk in both analytical and synthetic pharmaceutical applications. In impurity profiling, regulatory guidelines (ICH Q3A/B) require identity-confirmed reference standards; the compound's distinct chromatographic retention time (6.2 min by RP-HPLC ) and mass spectrometric signature (m/z 313.82 [M+H]⁺ ) must match the specific process-related impurity, precluding use of the 2-hydroxy regioisomer or the non-brominated analog . In synthesis, replacing the acyl chloride with 3,5-dibromo-4-hydroxybenzoic acid requires additional activation steps (e.g., coupling reagents), introducing impurities and reducing atom economy, whereas the acid chloride reacts directly with nucleophiles under milder conditions [1]. Furthermore, the specific 3,5-dibromo-4-hydroxy substitution pattern is critical for the biological activity of downstream products such as CFTR inhibitors, where even minor structural variations result in loss of potency .

Quantitative Differentiation Evidence for 3,5-Dibromo-4-hydroxybenzoyl chloride (CAS 77823-55-3) Against Closest Analogs


RP-HPLC Retention Time Distinguishes 3,5-Dibromo-4-hydroxybenzoyl chloride from Benzbromarone and its Carboxylic Acid Analog

Under reversed-phase C18 HPLC conditions (acetonitrile/water gradient), 3,5-dibromo-4-hydroxybenzoyl chloride elutes with a retention time of 6.2 minutes, providing baseline separation from both the parent drug benzbromarone (10.30 min [1]) and its hydrolysis product 3,5-dibromo-4-hydroxybenzoic acid (7.3 min [2]). This 4.1-minute separation from benzbromarone and 1.1-minute separation from the acid degradation product enables unambiguous identification in stability-indicating methods . The elution order (acid chloride < acid < parent drug) is consistent with the polarity ranking predicted by the presence of the electrophilic carbonyl chloride moiety.

HPLC method validation impurity profiling pharmaceutical quality control

Mass Spectrometric Ion Signature Enables Unambiguous Identification of the Acid Chloride Versus the Carboxylic Acid Degradant

In positive-ion electrospray mass spectrometry (ESI+), 3,5-dibromo-4-hydroxybenzoyl chloride produces a characteristic molecular ion peak at m/z 313.82 ([M+H]⁺), with a distinctive bromine isotope pattern (two Br atoms producing a 1:2:1 triplet) . In contrast, the hydrolytic degradation product 3,5-dibromo-4-hydroxybenzoic acid is detected at m/z 292.85 ([M-H]⁻) in negative-ion mode, representing a mass difference of 21 Da attributable to the replacement of Cl (35.5 Da) with OH (17 Da) [1]. The combination of distinct ionization polarity preference (positive vs. negative mode) and the 21 Da mass shift provides orthogonal confirmation of structural identity, distinguishing the acid chloride from the acid even when chromatographic resolution is incomplete.

LC-MS impurity identification degradation product monitoring

Acylation Yield of 2-Ethylbenzofuran with 3,5-Dibromo-4-hydroxybenzoyl chloride Exceeds 75% in One-Step Benzbromarone Synthesis

Patent CN103333143A demonstrates that direct acylation of 2-ethylbenzofuran with 3,5-dibromo-4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields benzbromarone in a single step with >99.7% purity (HPLC), single impurity <0.1%, and overall yield >75% [1]. This is a substantial improvement over multi-step routes that proceed through 3,5-dibromo-4-hydroxybenzoic acid, which require hydroxyl protection/deprotection, activation via mixed anhydride or coupling reagent, and additional purification steps, typically achieving lower overall yields of 40–60% [2]. The one-step acylation also eliminates bromination of the benzofuran ring, a side reaction observed in alternative routes that use elemental bromine [2].

benzbromarone synthesis Friedel-Crafts acylation pharmaceutical manufacturing

Acyl Chloride Reactivity Enables Direct Amide/Ester Formation Without Coupling Reagents, Reducing Process Impurities

3,5-Dibromo-4-hydroxybenzoyl chloride reacts directly with primary and secondary amines, alcohols, and hydrazides at ambient temperature to form amides, esters, and hydrazides, respectively, with HCl as the sole by-product . In contrast, the corresponding carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid) requires pre-activation with carbodiimide coupling reagents (e.g., EDC, DCC) or conversion to a mixed anhydride, each introducing additional reagents and by-products that must be removed chromatographically [1]. The acyl chloride thus enables higher atom economy and simpler work-up. The presence of the para-hydroxy group does not interfere with acylation because intramolecular hydrogen bonding to the carbonyl oxygen reduces the hydroxyl nucleophilicity, minimizing self-condensation side reactions .

acyl chloride chemistry amide bond formation process chemistry

3,5-Dibromo-4-hydroxybenzoyl chloride is the Key Precursor for Potent CFTR Inhibitors GlyH-202 (Ki = 2.7 µM) and OxaH-113 (Ki = 3 µM)

Condensation of 3,5-dibromo-4-hydroxybenzoyl chloride with naphthalenyl glycine hydrazides yields GlyH-202 (Ki = 2.7 µM) and OxaH-113 (Ki = 3 µM), two potent, cell-permeable inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . The 3,5-dibromo-4-hydroxy substitution pattern is essential for CFTR pore occlusion; the corresponding monobromo or non-brominated analogs show markedly reduced inhibitory activity (>10-fold loss of potency) [1]. The acid chloride functionality enables direct hydrazide coupling under mild conditions, whereas the corresponding acid requires pre-activation and produces lower coupling yields due to steric hindrance from the ortho-bromine substituents . This positions the compound as a non-substitutable intermediate for CFTR inhibitor research programs.

CFTR inhibitor glycine hydrazide drug discovery

Benzbromarone Impurity 5/8/21 is a Pharmacopeial Reference Standard Supplied with Full Characterization Data Compliant with ICH Q3A/B

3,5-Dibromo-4-hydroxybenzoyl chloride is cataloged as Benzbromarone Impurity 5 (QCC/SynZeal nomenclature), Impurity 8 (CymitQuimica/TLC nomenclature), and Impurity 21 (ChemWhat/Clearsynth nomenclature), reflecting its recognition across multiple certified reference material (CRM) providers [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity assay, LC-MS, ¹H/¹³C NMR, and FT-IR spectra, as well as a Certificate of Analysis (CoA) with stated measurement uncertainty [2]. This level of characterization exceeds what is typically available for generic benzoyl chloride derivatives purchased as synthetic intermediates. Traceability against USP or EP pharmacopeial standards can be established upon request [2]. The corresponding acid form (3,5-dibromo-4-hydroxybenzoic acid) is classified as a distinct impurity (Impurity 15) with a different regulatory specification .

pharmacopeial reference standard ANDA filing regulatory compliance

High-Impact Application Scenarios for 3,5-Dibromo-4-hydroxybenzoyl chloride (CAS 77823-55-3) Validated by Quantitative Evidence


ANDA Regulatory Filing: Benzbromarone Impurity Profiling and Method Validation

For generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) for benzbromarone tablets, 3,5-dibromo-4-hydroxybenzoyl chloride serves as a critical impurity reference standard for HPLC method development, method validation (AMV), and QC batch release testing. The compound's chromatographic retention time (6.2 min) is well-resolved from benzbromarone (10.30 min), enabling selective quantification at the 0.1% threshold required by EP monograph 1393 . The certified reference material, supplied with a full characterization dossier (LC-MS, NMR, CoA), satisfies ICH Q3A/B documentation requirements for impurity identification and qualification [1]. In forced degradation studies under ICH Q1A, the compound's distinct mass spectrometric signature at m/z 313.82 ([M+H]⁺) allows differentiation from its hydrolysis product 3,5-dibromo-4-hydroxybenzoic acid (m/z 292.85, [M-H]⁻), supporting stability-indicating method validation .

One-Step Benzbromarone API Manufacturing Route Using Pre-Formed Acid Chloride

Pharmaceutical process chemists adopting the patent CN103333143A route can use 3,5-dibromo-4-hydroxybenzoyl chloride for direct Friedel-Crafts acylation of 2-ethylbenzofuran, producing benzbromarone in a single step with >99.7% purity and single impurity <0.1% [2]. This avoids the multi-step sequence required when starting from 3,5-dibromo-4-hydroxybenzoic acid (hydroxyl protection, carboxylic acid activation, acylation, deprotection), which reduces overall yield and generates additional waste. The one-step process also eliminates the use of elemental bromine for late-stage bromination, improving process safety and environmental profile. The >75% yield and >99.7% purity meet European Pharmacopoeia specifications for benzbromarone drug substance (98.0–101.0% content, dried basis) [3].

Medicinal Chemistry: Synthesis of CFTR Inhibitor Tool Compounds for Cystic Fibrosis Research

Drug discovery laboratories investigating CFTR chloride channel pharmacology require 3,5-dibromo-4-hydroxybenzoyl chloride as the specific building block for synthesizing GlyH-202 (Ki = 2.7 µM) and OxaH-113 (Ki = 3 µM), two well-characterized CFTR pore-blocking inhibitors used as tool compounds in electrophysiology and in vivo models of secretory diarrhea . The acid chloride reacts directly with naphthalenyl glycine hydrazides under mild conditions (0 °C to RT, DCM/Et₃N), without requiring coupling reagents that complicate purification . The 3,5-dibromo-4-hydroxy substitution pattern is essential for CFTR inhibitory activity; substitution with the 2-hydroxy regioisomer or non-brominated analog abolishes potency, making this specific compound non-substitutable for reproducing published pharmacological results [4].

Quality Control: Certified Reference Material for Benzbromarone Impurity 5/8/21 Traceable to Pharmacopeial Standards

QC laboratories supporting commercial benzbromarone production require a certified impurity reference standard for system suitability testing, retention time marking, and impurity quantification. 3,5-Dibromo-4-hydroxybenzoyl chloride (Benzbromarone Impurity 5/8/21) is supplied with a Certificate of Analysis (CoA) documenting HPLC purity, LC-MS identity confirmation, ¹H/¹³C NMR structural assignment, and a quantified assay value with stated measurement uncertainty [1]. Traceability against USP or EP reference standards can be established, supporting compliance with 21 CFR 211.194 (laboratory records) and ICH Q7 (GMP for active pharmaceutical ingredients). The compound's short retention time (6.2 min) relative to the API (10.30 min) allows for faster cycle times in routine QC analysis compared to later-eluting impurities .

Quote Request

Request a Quote for 3,5-Dibromo-4-hydroxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.